Crucial Role of 4-Fluoro-5-iodo Substitution for IDO1 Inhibitory Activity
The 4-fluoro-5-iodo substitution pattern is not arbitrary but is central to the compound's role as an IDO1 inhibitor, a key target in cancer immunotherapy. A patent specifically claims 3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoic acid and its derivatives as indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors [1]. While specific IC50 values for this exact compound are not reported in the patent abstract, the designation of this specific substitution pattern as an IDO1 inhibitor highlights a clear functional difference from non-halogenated indole-3-propanoic acid (IPA), which is not known to inhibit IDO1.
| Evidence Dimension | Target Engagement (IDO1 Inhibition) |
|---|---|
| Target Compound Data | Claimed as an IDO1 inhibitor in patent WO2017140139A1. |
| Comparator Or Baseline | Indole-3-propanoic acid (IPA) |
| Quantified Difference | Functional divergence: target compound is an IDO1 inhibitor; baseline IPA is not associated with IDO1 inhibition. |
| Conditions | Patent claim based on structure-activity relationship (SAR). |
Why This Matters
This patent classification provides a scientific rationale for procuring this specific compound for IDO1-focused research, unlike generic IPA.
- [1] Zhang, Y., Fu, Z., Luo, M., Li, J., & Chen, S. (2017). Ido1 inhibitor and preparation method and application thereof. WO2017140139A1. View Source
